N-methyl-2-piperidin-1-ylethanamine

Description

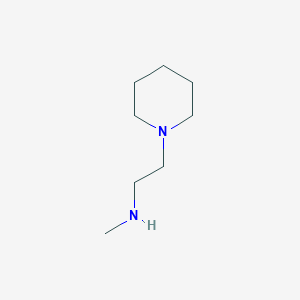

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAUHAHOMIRXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390130 | |

| Record name | N-methyl-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41239-39-8 | |

| Record name | N-methyl-2-piperidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[2-(piperidin-1-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-2-piperidin-1-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyl-2-piperidin-1-ylethanamine, a tertiary amine with potential applications in pharmaceutical research and development. The document details a robust and efficient synthetic route via the Eschweiler-Clarke reaction, a classic method for the N-methylation of amines. Furthermore, this guide presents a thorough characterization of the target molecule, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of analytical techniques are explained to provide field-proven insights for researchers.

Introduction

This compound is a derivative of piperidine, a ubiquitous heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals. The introduction of a methyl group to the terminal amine of 2-(piperidin-1-yl)ethanamine can significantly alter its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding the synthesis and detailed characterization of this compound is crucial for its potential use as a building block in the development of novel therapeutic agents.

This guide focuses on a well-established and reliable synthetic method, the Eschweiler-Clarke reaction, to afford this compound. This reaction offers high yields and avoids the formation of quaternary ammonium salts, a common side reaction in other methylation methods.[1] The subsequent characterization section provides a detailed analysis of the expected spectroscopic data, offering a benchmark for researchers to confirm the identity and purity of their synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the N-methylation of the commercially available precursor, 2-(piperidin-1-yl)ethanamine. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its efficiency and selectivity for producing tertiary amines.[1][2]

Reaction Principle: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][2] The reaction proceeds through a two-step mechanism:

-

Imine Formation: The primary amine of 2-(piperidin-1-yl)ethanamine nucleophilically attacks the carbonyl carbon of formaldehyde, followed by dehydration to form an intermediate iminium ion.

-

Reductive Amination: Formic acid then acts as a hydride donor, reducing the iminium ion to the desired tertiary amine, with the concurrent release of carbon dioxide.[1] This irreversible step drives the reaction to completion.

A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion with formaldehyde under these conditions.[1]

Experimental Protocol

Materials:

-

2-(piperidin-1-yl)ethanamine (Starting Material)

-

Formaldehyde (37% solution in water)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(piperidin-1-yl)ethanamine (1.0 eq).

-

Cool the flask in an ice bath and slowly add formaldehyde solution (2.2 eq) with continuous stirring.

-

After the addition of formaldehyde, slowly add formic acid (2.2 eq) to the reaction mixture. The addition should be done cautiously as the reaction is exothermic and involves the evolution of carbon dioxide.

-

Once the initial effervescence subsides, heat the reaction mixture to reflux (typically around 100°C) and maintain for 4-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is approximately 12-14. This step is crucial to neutralize the excess formic acid and to deprotonate the amine product for extraction.

-

Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation to yield the pure tertiary amine.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following section details the expected results from key analytical techniques.

Physical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₁₈N₂ | - |

| Molecular Weight | 142.24 g/mol | - |

| Appearance | Colorless to pale yellow liquid | General observation for similar amines |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.55 | t | 2H | -N-CH₂ -CH₂-N(CH₃) | Protons adjacent to the piperidine nitrogen and the methylated nitrogen. |

| ~ 2.45 | t | 2H | -N-CH₂-CH₂ -N(CH₃) | Protons adjacent to the piperidine ring. |

| ~ 2.35 | br s | 4H | Piperidine C2, C6-H | Protons on the carbons adjacent to the piperidine nitrogen. |

| ~ 2.25 | s | 3H | -N-CH₃ | Protons of the newly introduced methyl group. |

| ~ 1.55 | m | 4H | Piperidine C3, C5-H | Protons on the carbons beta to the piperidine nitrogen. |

| ~ 1.40 | m | 2H | Piperidine C4-H | Protons on the carbon gamma to the piperidine nitrogen. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 58.0 | -N-CH₂ -CH₂-N(CH₃) | Carbon of the ethyl chain attached to the piperidine nitrogen. |

| ~ 55.0 | Piperidine C2, C6 | Carbons adjacent to the piperidine nitrogen. |

| ~ 48.0 | -N-CH₂-CH₂ -N(CH₃) | Carbon of the ethyl chain attached to the methylated nitrogen. |

| ~ 36.0 | -N-CH₃ | Carbon of the N-methyl group. |

| ~ 26.0 | Piperidine C3, C5 | Carbons beta to the piperidine nitrogen. |

| ~ 24.5 | Piperidine C4 | Carbon gamma to the piperidine nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2800 | Strong | C-H stretching (alkane) |

| 2780-2750 | Medium | C-H stretching (N-CH₃) - Bohlmann bands, characteristic of tertiary amines |

| 1470-1440 | Medium | C-H bending (CH₂) |

| 1150-1050 | Medium to Strong | C-N stretching (tertiary amine) |

The absence of N-H stretching bands around 3300-3500 cm⁻¹ would be a key indicator of the successful methylation of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 142. This peak confirms the molecular weight of the compound.

-

Major Fragmentation Peaks:

-

m/z = 98: This is a very common and often the base peak for N-substituted piperidines, resulting from the alpha-cleavage of the ethylamino side chain, leaving the piperidinemethyl cation.

-

m/z = 84: Loss of the entire N-methylethanamine side chain.

-

m/z = 44: Cleavage between the two carbons of the ethyl bridge, resulting in the [CH₂=N(CH₃)]⁺ fragment.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via the Eschweiler-Clarke reaction. The provided step-by-step protocol, along with the rationale behind the procedural choices, offers a solid foundation for researchers to successfully synthesize this compound. The detailed predicted characterization data serves as a crucial reference for verifying the identity and purity of the final product. The insights and methodologies presented herein are intended to support the work of scientists and professionals in the field of drug discovery and development, facilitating the exploration of novel piperidine-based molecules with therapeutic potential.

References

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)piperidine. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 27(21), 7293. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

- I. T. Tarabrin, et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. The Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-2-piperidin-1-ylethanamine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-methyl-2-piperidin-1-ylethanamine, a disubstituted piperidine derivative of interest to researchers, scientists, and professionals in drug development. Due to a scarcity of published experimental data for this specific molecule, this guide synthesizes computed data, established chemical principles, and experimental findings from closely related structural analogs to present a predictive yet scientifically grounded profile. Furthermore, this document furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical characteristics, empowering researchers to generate empirical data. A plausible synthetic route is also detailed, providing a practical framework for its preparation in a laboratory setting. The guide concludes with a perspective on its potential applications in medicinal chemistry, contextualized by the well-established significance of the piperidine scaffold in a multitude of therapeutic agents.[1][2][3]

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif, prominently featured in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its prevalence in medicinal chemistry can be attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for interacting with diverse biological targets.[1] Substituted piperidines are integral components of drugs targeting the central nervous system, as well as those with antiviral, anticancer, and anti-inflammatory activities.[1] this compound, the subject of this guide, incorporates this privileged scaffold, suggesting its potential as a valuable building block in the synthesis of novel therapeutic agents.

Molecular Identity and Structure

A foundational understanding of a compound begins with its precise chemical identity. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 41239-39-8 | [4][5] |

| Molecular Formula | C₈H₁₈N₂ | [4] |

| Molecular Weight | 142.24 g/mol | [4] |

| Canonical SMILES | CNCCN1CCCCC1 | [4] |

| InChI | InChI=1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 | [4] |

| InChIKey | KCAUHAHOMIRXAN-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Properties and Experimental Protocols

The following sections detail the predicted physicochemical properties of this compound. It is crucial to reiterate that in the absence of extensive published experimental data, these values are largely based on computational models and extrapolation from structurally similar compounds. Each section is complemented by a detailed experimental protocol to guide the empirical determination of these properties.

Physical State and Appearance

-

Predicted: A colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. This prediction is based on the physical state of structurally similar, low-molecular-weight tertiary amines.

Boiling Point

-

Predicted: 180-190 °C at atmospheric pressure. This estimation is derived from the boiling points of related compounds such as N-methylpiperidine (105-107 °C) and the understanding that the addition of an N-methylethanamine substituent will increase intermolecular forces and thus the boiling point.

The causality behind selecting a micro-boiling point method, such as the Siwoloboff method, lies in its requirement for only a small amount of sample, which is often the case for novel or synthesized compounds.

Methodology: Micro-Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath containing a high-boiling point liquid (e.g., silicone oil).

-

Heating and Observation: The bath is heated slowly. The temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is noted.

-

Cooling and Determination: The heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Caption: Workflow for micro-boiling point determination.

Melting Point

-

Predicted: Not applicable, as the compound is predicted to be a liquid at room temperature. If the compound were to be solidified, a low melting point would be expected.

Solubility

-

Predicted:

-

Water: Soluble. The presence of two nitrogen atoms capable of hydrogen bonding with water molecules suggests good aqueous solubility.

-

Organic Solvents: Miscible with a wide range of common organic solvents such as ethanol, methanol, chloroform, and acetone, which is typical for small amine compounds.

-

The choice of a simple, qualitative vial-shake method provides a rapid and effective initial assessment of solubility, which is often sufficient for many research applications.

Methodology: Qualitative Solubility Assessment

-

Solvent Selection: A range of representative solvents (e.g., water, ethanol, toluene, hexane) is chosen.

-

Sample Addition: To 1 mL of each solvent in a separate vial, a small, measured amount of this compound (e.g., 10 mg) is added.

-

Mixing: The vials are capped and agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1 minute).

-

Observation: The vials are allowed to stand, and the solutions are visually inspected for the presence of undissolved material. The solubility is qualitatively described as soluble, partially soluble, or insoluble.

Acidity/Basicity (pKa)

-

Predicted pKa:

-

pKa₁ (tertiary amine on the piperidine ring): ~10.0 - 10.5. This is based on the pKa of N-methylpiperidine.

-

pKa₂ (secondary amine on the ethyl chain): ~10.5 - 11.0. This is based on the pKa of simple secondary amines. The two pKa values are expected to be close, and their precise determination would require careful titration.

-

Potentiometric titration is the gold standard for pKa determination as it provides a precise measure of the change in pH upon the addition of a titrant, allowing for the accurate calculation of the dissociation constant.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is prepared in deionized water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) correspond to the pH at the half-equivalence point(s).

Spectroscopic Profile

The following sections provide predicted spectroscopic data for this compound, based on the analysis of its functional groups and data from analogous compounds.[6][7][8][9][10][11]

¹H NMR Spectroscopy

-

Predicted Chemical Shifts (in CDCl₃):

-

Piperidine ring protons: A series of multiplets between δ 1.4-1.7 ppm (for the C3, C4, and C5 methylenes) and δ 2.2-2.6 ppm (for the C2 and C6 methylenes adjacent to the nitrogen).

-

Ethyl chain protons: Two triplets around δ 2.4-2.8 ppm.

-

N-methyl protons (on the ethylamine): A singlet around δ 2.4 ppm.

-

NH proton: A broad singlet, the chemical shift of which is concentration-dependent.

-

¹³C NMR Spectroscopy

-

Predicted Chemical Shifts (in CDCl₃):

-

Piperidine ring carbons: Peaks around δ 24-26 ppm (C4), δ 26-28 ppm (C3, C5), and δ 54-57 ppm (C2, C6).

-

Ethyl chain carbons: Peaks around δ 35-40 ppm and δ 55-60 ppm.

-

N-methyl carbon: A peak around δ 33-36 ppm.

-

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration values.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

Predicted Absorptions:

-

N-H stretch (secondary amine): A weak to medium, broad absorption around 3300-3500 cm⁻¹.[12]

-

C-H stretch (aliphatic): Strong absorptions in the range of 2800-3000 cm⁻¹.

-

N-H bend (secondary amine): A medium absorption around 1550-1650 cm⁻¹.

-

C-N stretch: Medium absorptions in the fingerprint region, typically between 1000-1250 cm⁻¹.[11]

-

Mass Spectrometry

-

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 142.

-

Base Peak: Likely at m/z = 98, corresponding to the loss of the N-methylethylamine side chain, or at m/z = 44, corresponding to the [CH₃NH=CH₂]⁺ fragment.

-

Other Fragments: Peaks corresponding to the piperidine ring and fragments of the ethylamine chain.

-

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step reductive amination process, a common and robust method for forming C-N bonds.

Proposed Synthetic Pathway

The synthesis involves the reaction of 1-(2-aminoethyl)piperidine with formaldehyde in the presence of a reducing agent.

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is based on established reductive amination procedures.

Methodology: Reductive Amination

-

Reaction Setup: To a solution of 1-(2-aminoethyl)piperidine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added formaldehyde (as a 37% aqueous solution or as paraformaldehyde).

-

Formation of the Imine/Enamine Intermediate: The mixture is stirred at room temperature to allow for the formation of the intermediate imine or enamine.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. The choice of NaBH(OAc)₃ is based on its selectivity for reducing imines in the presence of aldehydes.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The presence of two basic nitrogen atoms allows for the formation of salts, which can improve the solubility and handling of drug candidates. The piperidine ring can be further functionalized to modulate potency and selectivity for various biological targets. Given the prevalence of the piperidine motif in CNS-active drugs, this compound could serve as a starting point for the synthesis of novel agents targeting neurological disorders.[1]

Conclusion

This technical guide has provided a detailed, albeit largely predictive, overview of the physicochemical properties of this compound. While a comprehensive experimental characterization of this compound is yet to be published, the information and protocols presented herein offer a solid foundation for researchers to undertake such studies. The provided synthetic route offers a practical means of obtaining this compound for further investigation. The structural relationship of this compound to a class of molecules with proven therapeutic relevance underscores its potential as a valuable tool in the ongoing quest for new and improved medicines.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3157473, Methyl(2-(piperidin-1-yl)ethyl)amine. Retrieved from [Link].

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13603, N-Methyl-2-piperidone. Retrieved from [Link].

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12307461, N-Methyl-1-(piperidin-2-yl)methanamine. Retrieved from [Link].

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74892086, N-methyl-1-(1-methyl-2-piperidinyl)methanamine diethanedioate. Retrieved from [Link].

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62913, 2,5-Diethyltetrahydrofuran. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62580033, N-[(1-prop-2-enylpiperidin-2-yl)methyl]ethanamine. Retrieved from [Link].

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 2-[3-(1-methyl-1-oxidopiperidin-4-yl)-1H-indol-5-yl] ethanesulfonic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,5-diethyl tetrahydrofuran. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 33944, N-(2-Aminoethyl)piperidine. Retrieved from [Link].

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2794677, (1-Methylpiperidin-2-yl)methanamine. Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Longdom Publishing. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl-N-methyl- (CAS 616-39-7). Retrieved from [Link].

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3149268, 2-(3-Methyl-1-piperidinyl)ethanamine. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl(2-(piperidin-1-yl)ethyl)amine | C8H18N2 | CID 3157473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aaronchem.com [aaronchem.com]

- 6. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]

- 7. N-Methylpiperidine(626-67-5) IR Spectrum [m.chemicalbook.com]

- 8. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 9. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to N-methyl-2-piperidin-1-ylethanamine: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-piperidin-1-ylethanamine is a disubstituted piperidine derivative with potential applications as a building block in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a piperidine ring linked to an N-methylated ethylamine side chain, is found in various biologically active compounds. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, and a detailed, field-proven protocol for its synthesis.

Nomenclature and Identification

The systematic and unambiguous naming of chemical compounds is paramount for effective scientific communication. This section details the IUPAC name and common synonyms for the title compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-methyl-2-(piperidin-1-yl)ethan-1-amine . This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine. The piperidine ring is a substituent at the 2-position of the ethyl group, and a methyl group is attached to the nitrogen of the ethanamine.

Synonyms

A variety of synonyms may be encountered in literature and chemical databases. Understanding these is crucial for comprehensive information retrieval. Common synonyms include:

-

1-(2-(Methylamino)ethyl)piperidine

-

N-Methyl-2-(1-piperidinyl)ethanamine

-

Methyl(2-(piperidin-1-yl)ethyl)amine

It is important to note that while a dedicated CAS number for this compound is not readily found, its immediate precursor, 2-piperidin-1-ylethanamine , is well-documented under CAS Number 27578-60-5 [1].

Chemical and Physical Properties

While experimental data for this compound is not extensively published, its properties can be reliably estimated based on its chemical structure and comparison with its parent compound, 2-piperidin-1-ylethanamine.

| Property | Value (for 2-piperidin-1-ylethanamine) | Predicted Value (for this compound) | Reference |

| Molecular Formula | C₇H₁₆N₂ | C₈H₁₈N₂ | [1] |

| Molecular Weight | 128.22 g/mol | 142.25 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | Clear, colorless to yellow liquid | [2] |

| Density | 0.899 g/mL at 25 °C | ~0.89 g/mL at 25 °C | [2] |

| Boiling Point | 186 °C | ~190-195 °C | [2] |

| Flash Point | 58 °C (136 °F) | ~60-65 °C | [3] |

The addition of a methyl group is expected to slightly increase the molecular weight and boiling point, while the density is predicted to be similar to the parent compound.

Synthesis of this compound

A robust and widely applicable method for the N-methylation of primary amines is the Eschweiler-Clarke reaction [4][5][6]. This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent[4][6]. The reaction is known for its high efficiency and the prevention of over-methylation to form quaternary ammonium salts[4][6].

The proposed synthesis of this compound starts from the commercially available 2-piperidin-1-ylethanamine .

Reaction Principle

The Eschweiler-Clarke reaction proceeds through a two-step mechanism within a single pot:

-

Iminium Ion Formation : The primary amine of 2-piperidin-1-ylethanamine reacts with formaldehyde to form an unstable aminoalcohol, which then dehydrates to yield an iminium ion[7].

-

Hydride Transfer : Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine and decomposing to carbon dioxide[5][6].

Since the starting material is a primary amine, this process can occur twice to yield the dimethylated product if an excess of reagents is used. However, by controlling the stoichiometry, the mono-methylated product can be favored. For the synthesis of the target secondary amine, a single methylation is desired. A more controlled approach for selective mono-methylation involves reductive amination with formaldehyde and a suitable reducing agent like sodium triacetoxyborohydride[8]. However, the Eschweiler-Clarke reaction remains a classic and effective method. For the purpose of this guide, we will detail the Eschweiler-Clarke protocol.

Figure 1: Conceptual workflow for the synthesis of this compound via the Eschweiler-Clarke reaction.

Experimental Protocol

This protocol is a generalized procedure for the N-methylation of a primary amine and should be optimized for the specific substrate.

Materials:

-

2-piperidin-1-ylethanamine (1.0 eq)

-

Formaldehyde (37% aqueous solution, 2.2 eq)

-

Formic acid (98-100%, 2.2 eq)

-

Sodium hydroxide (for basification)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-piperidin-1-ylethanamine (1.0 eq) and formaldehyde (2.2 eq).

-

With gentle stirring, slowly add formic acid (2.2 eq) to the mixture. The addition is exothermic, and gas evolution (CO₂) will be observed.

-

After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours[9]. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until a pH of >12 is reached. This step should be performed in an ice bath as it is highly exothermic.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas of drug discovery and development:

-

Scaffold for Medicinal Chemistry: The piperidine moiety is a common scaffold in a wide range of pharmaceuticals. This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities.

-

Ligand Development: The presence of two basic nitrogen atoms makes it a candidate for the development of ligands for various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

-

Catalysis: Amines can act as organocatalysts in various chemical transformations. The specific steric and electronic properties of this compound could be explored in catalytic applications.

Safety and Handling

The parent compound, 2-piperidin-1-ylethanamine, is classified as a flammable liquid and causes severe skin burns and eye damage. It is expected that this compound will have a similar hazard profile. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

-

2-(Piperidin-1-yl)ethan-1-amine. BuyersGuideChem.

-

Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI.

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega.

-

1-(2-Aminoethyl)piperidine 98 27578-60-5. Sigma-Aldrich.

-

Eschweiler-Clarke reaction. Name-Reaction.com.

-

Eschweiler–Clarke reaction. Wikipedia.

-

2-Amino-1-(piperidin-1-yl)ethan-1-one. PubChem.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

N-(2-Aminoethyl)piperidine. PubChem.

-

2-PIPERAZIN-1-YLETHYLAMINE. Ataman Kimya.

-

N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine. Sigma-Aldrich.

-

Eschweiler-Clarke Reaction. YouTube.

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

-

Reductive methylation of nitroarenes to N-methylamines. a Present work... ResearchGate.

-

Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.

-

1-(2-Aminoethyl)piperidine 98% CAS 27578-60-5. Sigma-Aldrich.

-

Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents.

-

Chemical Properties of 1,2-Ethanediamine, N-(2-aminoethyl)- (CAS 111-40-0). Cheméo.

-

N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine. Sigma-Aldrich.

-

CAS 64168-09-8 | N-ethyl-N-(2-piperidinylmethyl)ethanamine. Synblock.

-

NLX-204. Wikipedia.

-

Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Cheméo.

Sources

- 1. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-1-yl)ethan-1-amine | C7H16N2 - BuyersGuideChem [buyersguidechem.com]

- 3. 1-(2-アミノエチル)ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of N-methyl-2-piperidin-1-ylethanamine

Abstract

N-methyl-2-piperidin-1-ylethanamine, a disubstituted piperidine, represents a foundational scaffold in medicinal chemistry and drug development. Its structural motif is a key component in a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the essential characterization and a proposed seminal synthesis of this compound. Eschewing a rigid template, this document is structured to offer an in-depth narrative that elucidates the causal relationships behind the synthetic strategy and experimental protocols. It is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating framework for the synthesis of this important molecule.

Introduction: Unveiling a Core Moiety

The piperidine ring is a ubiquitous structural element in natural products and synthetic pharmaceuticals, renowned for its favorable pharmacokinetic properties. The introduction of an N-methyl-ethanamine substituent at the 2-position of the piperidine ring creates a molecule with a unique combination of steric and electronic features, rendering it a valuable building block for a diverse range of therapeutic agents. While a singular, celebrated "discovery" of this compound in the annals of chemical literature is not readily apparent, its emergence is intrinsically linked to the broader exploration of piperidine alkaloids and their synthetic analogues throughout the 20th century. This guide, therefore, focuses on a logical and efficient pathway for its initial creation, reflecting the foundational synthetic organic chemistry principles that would have been employed.

Compound Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its application in further synthetic endeavors and for its characterization.

| Property | Value | Source |

| IUPAC Name | N-methyl-1-piperidin-2-ylmethanamine | PubChem[1] |

| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| CAS Number | 27643-19-2 | PubChem[1] |

The Seminal Synthesis: A Retrosynthetic Analysis

The logical approach to the first synthesis of this compound involves a two-step process starting from a readily available precursor, 2-(aminomethyl)piperidine. This retrosynthetic strategy is outlined below, showcasing a streamlined and efficient pathway.

This approach is predicated on two robust and well-established transformations: the reduction of a nitrile to a primary amine and the subsequent selective methylation of that amine.

The First Synthesis: A Detailed Experimental Protocol

The following protocol details a plausible and efficient first synthesis of this compound, designed to be self-validating and grounded in fundamental organic chemistry principles.

Step 1: Synthesis of 2-(Aminomethyl)piperidine

The initial step involves the reduction of a suitable precursor to form the key intermediate, 2-(aminomethyl)piperidine. A common and effective method for this transformation is the catalytic hydrogenation of 2-cyanopiperidine.

Protocol:

-

Reaction Setup: To a high-pressure hydrogenation vessel, add 2-cyanopiperidine (1 equivalent) and a suitable solvent such as methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 2-(aminomethyl)piperidine.

Step 2: N-methylation to Yield this compound

The final step is the selective methylation of the primary amine of 2-(aminomethyl)piperidine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde and formic acid.[2] This reaction is known for its high yield and selectivity for methylation.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)piperidine (1 equivalent) in an excess of formic acid.

-

Reagent Addition: Slowly add formaldehyde (as a 37% aqueous solution, 1.1 equivalents) to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (around 100 °C) for several hours. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a strong base, such as sodium hydroxide, until the solution is alkaline.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Mechanistic Insights: The Rationale Behind the Choices

-

Choice of Reducing Agent: Catalytic hydrogenation is selected for its efficiency and clean reaction profile, typically affording high yields of the desired amine with minimal side products. The choice of catalyst can be tailored to optimize the reaction.

-

The Eschweiler-Clarke Reaction: This methylation procedure is advantageous because it is a reductive amination that proceeds without the use of a metal catalyst and is highly selective for the methylation of primary and secondary amines. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid).

Conclusion: A Foundation for Innovation

The synthesis of this compound, while seemingly straightforward, lays the groundwork for the development of more complex molecules with significant biological activity. The logical and efficient synthetic route presented here, based on fundamental and reliable chemical transformations, provides a robust platform for researchers and scientists. Understanding the principles behind this seminal synthesis empowers drug development professionals to design and execute novel synthetic strategies, ultimately contributing to the advancement of therapeutic innovation.

References

-

PubChem. N-Methyl-1-(piperidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. [Link]

Sources

N-methyl-2-piperidin-1-ylethanamine: A Versatile Scaffold for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, while also providing a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. Within the diverse landscape of piperidine-containing building blocks, N-methyl-2-piperidin-1-ylethanamine stands out as a particularly versatile and valuable synthon. Its unique arrangement of a tertiary amine within the piperidine ring and a secondary amine in the ethylamine side chain offers multiple points for synthetic elaboration, making it a cornerstone for the construction of complex molecular architectures with diverse pharmacological activities. This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and applications as a key building block in drug discovery and beyond.

Physicochemical and Safety Profile

A thorough understanding of the fundamental properties and safety considerations of a chemical building block is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 41239-39-8 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Appearance | Liquid (at standard conditions) |

| Boiling Point | Data not readily available |

| Solubility | Soluble in water and common organic solvents |

| pKa | Data not readily available for the specific compound, but the secondary and tertiary amines are basic. |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily leveraging well-established methodologies in organic synthesis. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective strategies are outlined below.

Strategy 1: Reductive Amination of a Precursor

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. In this approach, a suitable carbonyl compound is first condensed with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Workflow for Reductive Amination:

Caption: General workflow for the synthesis via oxidation and reductive amination.

Detailed Experimental Protocol (Hypothetical):

Step 1: Oxidation of 2-(Piperidin-1-yl)ethan-1-ol to 2-(Piperidin-1-yl)acetaldehyde

-

To a solution of 2-(piperidin-1-yl)ethan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Filter the mixture through a pad of celite and wash the filter cake with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-1-yl)acetaldehyde, which is often used in the next step without further purification due to its potential instability.

Step 2: Reductive Amination with Methylamine

-

Dissolve the crude 2-(piperidin-1-yl)acetaldehyde in a solvent such as methanol or 1,2-dichloroethane.

-

Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature below 25 °C.

-

Stir the reaction for an additional 4-12 hours until the reaction is complete as indicated by TLC or LC-MS.

-

Carefully quench the reaction with water and adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent like ethyl acetate or DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Strategy 2: N-Alkylation of a Primary Amine

Another common approach involves the direct alkylation of a primary amine with a suitable alkylating agent. This method is straightforward but may require careful control of reaction conditions to avoid over-alkylation.

Workflow for N-Alkylation:

Caption: General workflow for the synthesis via N-alkylation.

Detailed Experimental Protocol (Eschweiler-Clarke Reaction):

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.

-

To a flask containing 2-(piperidin-1-yl)ethanamine (1.0 eq), add formic acid (2.5 eq) and formaldehyde (2.5 eq, typically as a 37% aqueous solution).

-

Heat the reaction mixture to reflux (around 100 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After cooling to room temperature, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is strongly alkaline (pH > 12).

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation to obtain the final product.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the differential reactivity of its two nitrogen atoms. The piperidine nitrogen is a tertiary amine, which is generally nucleophilic but can also act as a base. The exocyclic nitrogen is a secondary amine, which is a potent nucleophile and readily undergoes a variety of chemical transformations.

Diagram of Reactivity:

Caption: Key reactions involving the secondary amine of this compound.

N-Acylation

The secondary amine readily reacts with acylating agents such as acyl chlorides and anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding amides. This reaction is fundamental for introducing a wide range of functional groups and building molecular complexity.

N-Alkylation

Further alkylation of the secondary amine with alkyl halides or other electrophiles leads to the formation of tertiary amines. This transformation is crucial for modulating the basicity and lipophilicity of the molecule, which can have a significant impact on its pharmacokinetic and pharmacodynamic properties.

N-Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a common feature in many therapeutic agents and can act as a hydrogen bond donor and acceptor, influencing target binding.

Reductive Amination

The secondary amine can participate in reductive amination reactions with aldehydes and ketones to form tertiary amines, providing another powerful tool for diversification and the introduction of various substituents.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable pharmacophore that has been incorporated into numerous compounds with diverse therapeutic applications. Its structural features often contribute to desirable drug-like properties. While specific examples of blockbuster drugs containing this exact fragment are not readily found in the public domain, its structural analogues and the general piperidine-ethylamine scaffold are prevalent in medicinal chemistry literature and patents.[2] The presence of this moiety can influence a compound's ability to cross the blood-brain barrier, making it a particularly interesting building block for the development of central nervous system (CNS) active agents.[3]

The basic nitrogen atoms can form salt forms, which often leads to improved solubility and bioavailability. Furthermore, the piperidine ring can adopt a stable chair conformation, presenting substituents in well-defined spatial orientations for optimal interaction with protein targets.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Piperidine Ring Protons: A series of multiplets in the region of approximately 1.4-2.6 ppm.

-

Ethyl Bridge Protons (-CH₂-CH₂-): Two triplets in the region of approximately 2.4-2.8 ppm.

-

N-Methyl Protons (-NH-CH₃): A singlet or a doublet (if coupled to the N-H proton) around 2.3-2.5 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Piperidine Ring Carbons: Signals in the aliphatic region, typically between 24-57 ppm.

-

Ethyl Bridge Carbons: Two distinct signals in the region of approximately 38-60 ppm.

-

N-Methyl Carbon: A signal around 34-37 ppm.

Conclusion

This compound is a chemical building block of significant strategic importance for researchers in drug discovery and synthetic chemistry. Its readily accessible synthetic routes, coupled with the versatile reactivity of its secondary amine, provide a robust platform for the generation of diverse chemical libraries and the construction of complex target molecules. The inherent drug-like properties conferred by the piperidine scaffold further enhance its value in the pursuit of novel therapeutic agents. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, intended to empower scientists to effectively harness the potential of this valuable synthon in their research endeavors.

References

-

LookChem. (n.d.). Cas 41239-39-8, METHYL-(2-PIPERIDIN-1-YL-ETHYL)-AMINE. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: The Role of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives in Agrochemical Synthesis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)

-

Chem-Impex. (n.d.). Methyl-(1-methyl-piperidin-4-ylmethyl)amine. Retrieved from [Link]

- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.

-

LookChem. (n.d.). methyl-(2-piperidin-1-yl-ethyl)-amine cas no.41239-39-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3157473, Methyl(2-(piperidin-1-yl)ethyl)amine. PubChem. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12307461, N-Methyl-1-(piperidin-2-yl)methanamine. PubChem. Retrieved from [Link].

Sources

The Strategic Role of N-methyl-2-piperidin-1-ylethanamine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[CITY, STATE] – In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This technical guide delves into the multifaceted role of the deceptively simple yet powerful scaffold, N-methyl-2-piperidin-1-ylethanamine , a key intermediate and structural motif in the design of a diverse array of pharmacologically active agents. This document, intended for researchers, medicinal chemists, and professionals in drug development, will explore the synthesis, chemical properties, and, most importantly, the application of this versatile molecule in the creation of high-value pharmaceuticals, with a particular focus on agents targeting the central nervous system (CNS).

Introduction: The Piperidine Moiety as a Privileged Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry. Its prevalence in clinically approved drugs is a testament to its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile anchor for a variety of functional groups.[1] The conformational flexibility of the piperidine ring allows for optimal spatial arrangement of substituents, facilitating precise interactions with biological targets. Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or be protonated at physiological pH, enabling crucial ionic interactions with receptor sites. These attributes collectively enhance the "drug-likeness" of molecules containing this heterocycle, often leading to improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability.[1]

This compound represents a specific and strategically important embodiment of the piperidine scaffold. The presence of a methylated tertiary amine and a two-carbon linker provides a common structural element found in numerous CNS-active compounds, particularly those targeting dopamine and serotonin receptors.[2][3]

Physicochemical Properties and Chemical Identity

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | N-methyl-2-(piperidin-1-yl)ethanamine | PubChem |

| Synonyms | N-methyl-2-(1-piperidyl)ethanamine, 2-(1-Piperidinyl)ethyl(methyl)amine | PubChem |

| CAS Number | 27578-61-6 | PubChem |

| Molecular Formula | C8H18N2 | PubChem |

| Molecular Weight | 142.24 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | Supplier Data |

| Boiling Point | 185-187 °C | Supplier Data |

| Solubility | Soluble in water and common organic solvents | General Knowledge |

These properties make this compound a versatile reagent for a variety of chemical transformations. Its basic nature, conferred by the two nitrogen atoms, allows it to act as a nucleophile or a base in chemical reactions.

Synthesis of this compound: A General Approach

While numerous methods exist for the synthesis of substituted piperidines, a common and efficient strategy for preparing this compound and its analogs involves a multi-step sequence starting from readily available precursors. A representative synthetic workflow is outlined below.

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis of a Structurally Related Compound

The following protocol outlines the synthesis of a related compound, N-methyl-1-(piperidin-4-yl)methanamine, which illustrates the key chemical transformations often employed. This can be adapted by skilled chemists for the synthesis of the title compound.[4]

Step 1: Reductive Amination

-

To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., dichloromethane), add a solution of methylamine.

-

Stir the mixture at room temperature for a specified period to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.

-

Continue stirring until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, if necessary.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dioxane or methanol).

-

Add a strong acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Monitor the reaction for the removal of the Boc protecting group.

-

Upon completion, remove the solvent under reduced pressure to obtain the desired amine salt.

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

-

To a solution of the deprotected amine in a suitable solvent, add formaldehyde and formic acid.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the reaction to room temperature and basify with a suitable base (e.g., sodium hydroxide).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final product, N-methyl-1-(piperidin-4-yl)methanamine, by distillation or chromatography.

The Role of this compound in CNS Drug Discovery

The this compound scaffold is a key pharmacophore in a number of compounds targeting the central nervous system, particularly those with antipsychotic and antidepressant properties. Its structural features allow it to interact with key monoamine neurotransmitter receptors, such as dopamine and serotonin receptors.[2][3]

Antipsychotic Agents

Many atypical antipsychotic drugs feature a piperidine or piperazine ring connected to an aromatic moiety through a flexible linker.[3][5] The this compound core can serve as a crucial building block in the synthesis of such molecules. For instance, derivatives where the terminal methylamino group is further functionalized can lead to potent ligands for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic activity.[6][7] The piperidine nitrogen and the ethylamine side chain are critical for establishing the appropriate interactions within the receptor binding pockets.

Caption: The this compound core as a linker to aromatic systems for receptor binding.

Dopamine and Serotonin Receptor Ligands

The development of selective ligands for dopamine and serotonin receptor subtypes is a major focus of CNS drug discovery. The piperidine-ethylamine motif is a common feature in compounds designed to modulate the activity of these receptors.[2][8] By systematically modifying the substituents on the piperidine ring and the terminal amine of the this compound scaffold, medicinal chemists can fine-tune the selectivity and potency of these ligands for different receptor subtypes. This approach is crucial for developing drugs with improved efficacy and reduced side-effect profiles for conditions such as Parkinson's disease, depression, and anxiety.[2]

Structure-Activity Relationships (SAR)

The derivatization of the this compound core allows for a systematic exploration of structure-activity relationships. Key modifications include:

-

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can influence the molecule's conformation and lipophilicity, thereby affecting its binding affinity and selectivity for different receptors.

-

Modification of the Ethylamine Linker: Altering the length or rigidity of the ethylamine linker can impact the optimal positioning of the pharmacophoric groups within the receptor's binding site.

-

Functionalization of the Terminal Amine: The terminal methylamino group provides a handle for introducing a wide range of functionalities, including aromatic and heteroaromatic systems, which are often crucial for high-affinity receptor binding.

A hypothetical SAR exploration is depicted below, showcasing how systematic modifications can lead to optimized lead compounds.

Caption: Systematic modification of the core scaffold to derive optimized lead compounds.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent structural features make it an ideal starting point for the synthesis of a wide range of CNS-active compounds. The ability to readily modify its core structure allows for the fine-tuning of pharmacological properties, leading to the development of more selective and potent drug candidates. As our understanding of the complex neurobiology of CNS disorders continues to evolve, the strategic use of well-designed molecular scaffolds like this compound will remain a cornerstone of successful drug discovery efforts. Future research will likely focus on incorporating this moiety into novel polypharmacological agents that can simultaneously modulate multiple targets, offering new therapeutic avenues for challenging neurological and psychiatric conditions.

References

- Piperidine-piperazine ligands for neurotransmitter receptors.

- New piperazine and piperidine compounds selectively binding dopamine and serotonin receptors.

-

Antipsychotic Profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic Acid Amide (NRA0562) in Rats. PubMed, [Link].

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed, [Link].

-

Piperidine. Wikipedia, [Link].

-

Piperazine substituted aryl benzodiazepines and their use as dopamine receptor antagonists for the treatment of psychotic disorders. Patsnap Eureka, [Link].

- Pharmaceutical formulations containing dopamine receptor ligands.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, [Link].

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed, [Link].

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, [Link].

-

Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS One, [Link].

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, [Link].

- Pharmaceutical formulations containing dopamine receptor ligands.

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate, [Link].

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed, [Link].

-

N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC, [Link].

-

Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Molecules, [Link].

-

The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. PubMed, [Link].

-

Improved Synthesis of N-Methylcadaverine. Molecules, [Link].

-

The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis, [Link].

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipsychotic profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2247734A1 - New piperazine and piperidine compounds selectively binding dopamine and serotonin receptors - Google Patents [patents.google.com]

"N-methyl-2-piperidin-1-ylethanamine" structural analogs and derivatives

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-methyl-2-(piperidin-1-yl)ethanamine for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals.[1][2] This guide focuses on the N-methyl-2-(piperidin-1-yl)ethanamine scaffold, a versatile framework for developing novel therapeutics. We will dissect the synthetic strategies for creating analogs, explore the critical structure-activity relationships (SAR) that govern their biological effects, and delve into their primary mechanism of action as modulators of the Sigma-1 (σ1) receptor. This document is intended as a practical, in-depth resource for professionals engaged in drug discovery and development, providing both foundational knowledge and actionable experimental protocols.

The N-methyl-2-(piperidin-1-yl)ethanamine Core: A Strategic Starting Point

The core structure consists of a piperidine ring linked via its nitrogen atom to an N-methylethanamine side chain. This arrangement combines the favorable pharmacokinetic properties of the piperidine moiety—such as metabolic stability and the ability to cross cell membranes—with a flexible linker and a terminal basic nitrogen, which are crucial for molecular interactions with biological targets.[1] The exploration of its derivatives is driven by the hypothesis that systematic modifications to this scaffold can fine-tune binding affinity, selectivity, and functional activity for specific targets.

Synthetic Strategies: From Core Synthesis to Analog Generation

The synthesis of N-methyl-2-(piperidin-1-yl)ethanamine and its analogs can be approached through several reliable routes. The choice of pathway is often dictated by the availability of starting materials and the desired substitution patterns.

Direct N-Alkylation of the Precursor

A straightforward method for synthesizing the parent molecule involves the direct methylation of the primary amine of the precursor, 2-(piperidin-1-yl)ethanamine. This approach is efficient for producing the core scaffold.

Experimental Protocol: Synthesis of N-methyl-2-(piperidin-1-yl)ethanamine [3]

This protocol details the synthesis via nucleophilic substitution, a fundamental transformation in amine chemistry. The use of a base (KOH) is critical to deprotonate the primary amine, enhancing its nucleophilicity, while a catalytic amount of KI facilitates the reaction, likely through the in-situ formation of a more reactive iodo-intermediate from the methylating agent (not specified in the source but typically a methyl halide or sulfate).

-

Step 1: Reagent Preparation: In a suitable reaction vessel, dissolve 2-(piperidin-1-yl)ethanamine (1.0 g, 6.77 mmol) and methanamine (1.4 g, 20.31 mmol) in methanol (10 mL).

-

Step 2: Base and Catalyst Addition: Add a solution of potassium hydroxide (KOH, 760 mg, 13.55 mmol) in 5 mL of water, followed by a catalytic amount of potassium iodide (KI, 225 mg, 1.35 mmol).

-

Step 3: Reaction Execution: Heat the resulting mixture at a temperature between 50°C and 80°C for 18 hours under an inert atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Step 4: Work-up: Upon completion, adjust the reaction mixture to pH 7 with 1M HCl. Extract the product with ethyl acetate (3 x 10 mL).

-

Step 5: Purification: Combine the organic layers, wash with brine (3 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a mobile phase of CH₂Cl₂/MeOH = 10/1 v/v) to afford the final product as a colorless oil.

A Versatile Workflow for Analog Synthesis